REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:11](=[O:12])[CH3:13])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1.[CH3:22][C:23]([OH:24])=[O:25].[K+:16].[K+:17].[O-:18][C:19]([O-:20])=[O:21].[OH2:26].[OH:14][OH:15]>>[CH3:1][O:2][c:3]1[c:4]([O:25][C:23]([CH3:22])=[O:24])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)c(C(C)=O)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OO
|
Name
|
|
Type
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product
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Smiles
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COc1ccc(OC)c(OC(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |